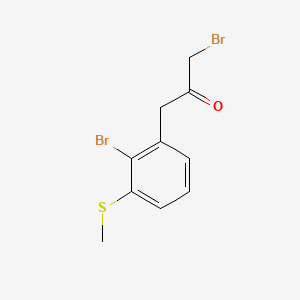

1-Bromo-3-(2-bromo-3-(methylthio)phenyl)propan-2-one

説明

1-Bromo-3-(2-bromo-3-(methylthio)phenyl)propan-2-one is a brominated aromatic ketone featuring two bromine substituents: one on the propan-2-one backbone and another at the 2-position of the phenyl ring, which also bears a methylthio group at the 3-position.

特性

分子式 |

C10H10Br2OS |

|---|---|

分子量 |

338.06 g/mol |

IUPAC名 |

1-bromo-3-(2-bromo-3-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C10H10Br2OS/c1-14-9-4-2-3-7(10(9)12)5-8(13)6-11/h2-4H,5-6H2,1H3 |

InChIキー |

TZEGLWTVECFBDD-UHFFFAOYSA-N |

正規SMILES |

CSC1=CC=CC(=C1Br)CC(=O)CBr |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(2-bromo-3-(methylthio)phenyl)propan-2-one typically involves the bromination of 3-(methylthio)acetophenone followed by the introduction of a bromopropane moiety. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are usually carried out in solvents like dichloromethane or acetonitrile under controlled temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

化学反応の分析

Types of Reactions: 1-Bromo-3-(2-bromo-3-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

Major Products:

- Substitution reactions yield derivatives with different functional groups replacing the bromine atoms.

- Oxidation reactions yield sulfoxides or sulfones.

- Reduction reactions yield alcohols.

科学的研究の応用

1-Bromo-3-(2-bromo-3-(methylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibition and protein modification due to its reactive bromine atoms.

Industry: Used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 1-Bromo-3-(2-bromo-3-(methylthio)phenyl)propan-2-one involves its ability to act as an electrophile due to the presence of bromine atoms. These atoms can form covalent bonds with nucleophilic sites on biological molecules, leading to modifications in their structure and function. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1-bromo-3-(2-bromo-3-(methylthio)phenyl)propan-2-one and analogous brominated propanones:

Key Comparisons:

Structural Features: The target compound’s dual bromine substitution (on the propanone and phenyl ring) distinguishes it from mono-brominated analogs like 1-bromo-3-(4-nitrophenyl)propan-2-one. The methylthio group at the phenyl 3-position contrasts with electron-withdrawing groups (e.g., -NO₂ in C₉H₈BrNO₃) or bulky substituents (e.g., phenoxy ethers in compound 8b). The -SMe group may act as a directing group in further functionalization or as a leaving group in elimination reactions .

Synthetic Challenges: Compound 8b, featuring a bulky 4-((2-isopropoxyethoxy)methyl)phenoxy group, failed to synthesize via enzymatic asymmetrization, highlighting the sensitivity of bromoketones to steric hindrance . In contrast, the target compound’s smaller substituents (Br and -SMe) likely facilitate successful synthesis under standard bromination conditions .

Reactivity and Applications: Brominated propanones with aromatic electron-withdrawing groups (e.g., -NO₂) are typically employed as electrophilic building blocks in nitroaromatic chemistry . Compounds with heterocyclic attachments (e.g., indole-sulfonyl groups) exhibit photoreactivity, enabling applications in photoaffinity labeling . The target compound’s dual bromine atoms and methylthio group suggest versatility in cross-coupling reactions (e.g., Suzuki-Miyaura) or as a precursor to thiol-containing pharmaceuticals .

Physical Properties: Brominated propenones like 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one form stable crystals suitable for X-ray diffraction studies, attributed to planar aromatic systems and halogen bonding . The target compound’s additional bromine and -SMe group may alter crystallization behavior, though this requires further study.

生物活性

1-Bromo-3-(2-bromo-3-(methylthio)phenyl)propan-2-one is a synthetic organic compound with potential biological activities. Its structure includes bromine and methylthio functional groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C10H11Br2OS

- Molecular Weight : 293.07 g/mol

- CAS Number : 955036-73-4

Biological Activity Overview

The biological activity of 1-Bromo-3-(2-bromo-3-(methylthio)phenyl)propan-2-one has been investigated in several contexts, including its potential as an anti-cancer agent, its effects on cell signaling pathways, and its interactions with various biological targets.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, studies have shown that brominated compounds can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines.

Table 1: Anticancer Activity of Similar Brominated Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Apoptosis induction |

| Compound B | HeLa | 20 | Cell cycle arrest |

| 1-Bromo-3-(2-bromo-3-(methylthio)phenyl)propan-2-one | A549 | TBD | TBD |

Note: TBD = To Be Determined; further studies are required for precise IC50 values and mechanisms.

The mechanism by which 1-Bromo-3-(2-bromo-3-(methylthio)phenyl)propan-2-one exerts its biological effects is likely multifaceted. It may involve:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit various kinases, disrupting signaling pathways involved in cell growth and survival.

- Interaction with DNA : Some brominated compounds can intercalate into DNA, leading to structural changes that promote apoptosis.

Case Studies

Several case studies have explored the biological implications of brominated phenyl compounds:

- Study on Apoptosis Induction : A study demonstrated that a related brominated compound significantly induced apoptosis in breast cancer cells through the activation of caspases.

- Kinase Inhibition Studies : Research has indicated that brominated derivatives can inhibit specific kinases implicated in cancer progression, suggesting a potential therapeutic avenue for targeting these pathways.

Toxicological Considerations

While exploring the biological activity, it is crucial to consider the toxicological profile of 1-Bromo-3-(2-bromo-3-(methylthio)phenyl)propan-2-one. Preliminary assessments suggest that while it exhibits promising biological activities, its toxicity profile needs thorough investigation to ensure safety for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。